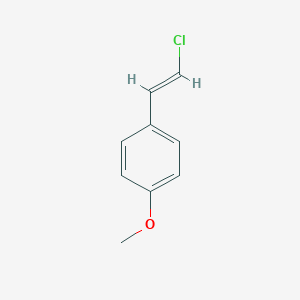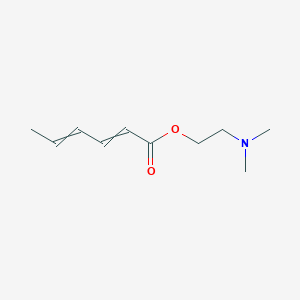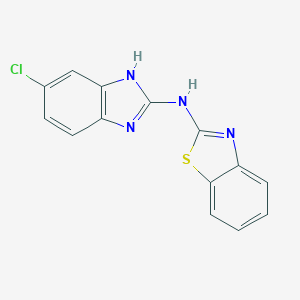![molecular formula C16H14Cl2O2 B231183 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene CAS No. 17208-44-5](/img/structure/B231183.png)
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mecanismo De Acción
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that play a role in regulating various physiological processes, including smooth muscle relaxation, insulin secretion, and lipolysis. By blocking these receptors, 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 are primarily due to its blockade of β2-adrenergic receptors. These effects include reduced airway smooth muscle relaxation, decreased insulin secretion, and decreased lipolysis. 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 has also been shown to reduce heart rate and blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological processes. However, one limitation is that it may not accurately represent the effects of β2-adrenergic receptor blockade in vivo, as it is a synthetic compound that may have different pharmacokinetic properties than endogenous β2-adrenergic receptor antagonists.
Direcciones Futuras
There are several future directions for research involving 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551. One potential avenue is investigating its effects on glucose metabolism and insulin sensitivity in animal models of diabetes. Another potential direction is studying its effects on airway inflammation and remodeling in animal models of asthma. Additionally, further investigation into the pharmacokinetic properties of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 may provide insight into its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 involves several steps, including the reaction of 4-(2-chlorophenoxy)but-2-enoic acid with 1-chloro-2-nitrobenzene, reduction of the resulting nitro compound to an amine, and subsequent reaction with 2-chloroethanol. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used in studies investigating the effects of β2-adrenergic receptor blockade on cardiovascular function, airway smooth muscle contraction, and glucose metabolism.
Propiedades
Número CAS |
17208-44-5 |
|---|---|
Nombre del producto |
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene |
Fórmula molecular |
C16H14Cl2O2 |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-10H,11-12H2 |
Clave InChI |
YHALUTJBMMSPIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Sinónimos |
1,4-BIS-(2-CHLOROPHENOXY)-2-BUTENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)






![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)



![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)